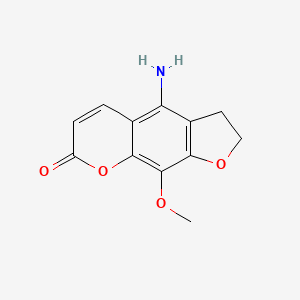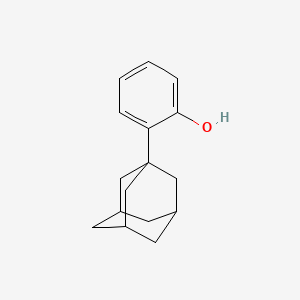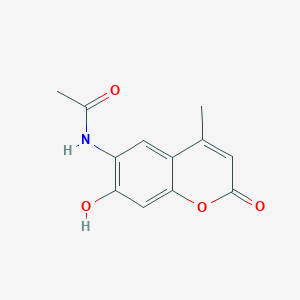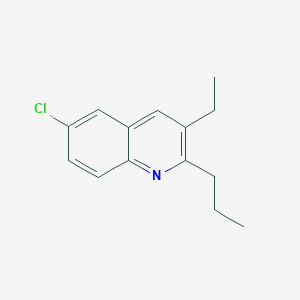
6-Chloro-3-ethyl-2-propyl-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-ethyl-2-propyl-quinoline is a quinoline derivative, a class of nitrogen-containing bicyclic compounds. Quinoline derivatives are widely found in nature and have significant applications in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, making it a crucial structure in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-ethyl-2-propyl-quinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives . The reaction mechanism involves the initial dehydration of glycerol to give acrolein, followed by 1,4-cycloaddition with aniline to form β-anilinopropaldehyde, which then cyclizes and dehydrates to yield the quinoline structure .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling, is also common in industrial settings due to their efficiency and functional group tolerance .
化学反応の分析
Types of Reactions
6-Chloro-3-ethyl-2-propyl-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly
特性
CAS番号 |
3299-46-5 |
|---|---|
分子式 |
C14H16ClN |
分子量 |
233.73 g/mol |
IUPAC名 |
6-chloro-3-ethyl-2-propylquinoline |
InChI |
InChI=1S/C14H16ClN/c1-3-5-13-10(4-2)8-11-9-12(15)6-7-14(11)16-13/h6-9H,3-5H2,1-2H3 |
InChIキー |
VDCPQKOVVFYNOM-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=C2C=C(C=CC2=N1)Cl)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






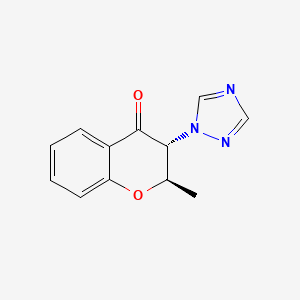

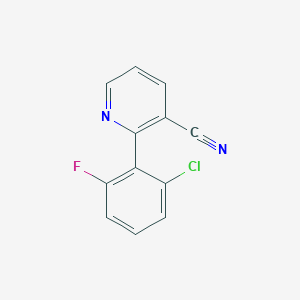

![4,5-Dimethoxyfuro[2,3-B]quinoline](/img/structure/B11878255.png)

![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-amine](/img/structure/B11878276.png)
